molecular formula C9H12ClNO B15128306 1-(2-Aminopropoxy)-2-chlorobenzene

1-(2-Aminopropoxy)-2-chlorobenzene

Cat. No.: B15128306
M. Wt: 185.65 g/mol
InChI Key: HWFUWQBNSLHMRS-UHFFFAOYSA-N
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Description

1-(2-Aminopropoxy)-2-chlorobenzene is an organic compound with a molecular formula of C9H12ClNO It is a derivative of chlorobenzene, where the chlorine atom is substituted at the second position, and an aminopropoxy group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminopropoxy)-2-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 1-bromo-2-propanol in the presence of a base, such as potassium carbonate, to form 1-(2-hydroxypropoxy)-2-chlorobenzene. This intermediate is then treated with ammonia or an amine to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopropoxy)-2-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminopropoxy)-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminopropoxy)-4-chlorobenzene: Similar structure but with the chlorine atom at the fourth position.

    1-(2-Aminopropoxy)-2-fluorobenzene: Fluorine atom instead of chlorine.

    1-(2-Aminopropoxy)-2-bromobenzene: Bromine atom instead of chlorine.

Uniqueness

1-(2-Aminopropoxy)-2-chlorobenzene is unique due to the specific positioning of the chlorine and aminopropoxy groups, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can enhance the compound’s lipophilicity and membrane permeability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(2-chlorophenoxy)propan-2-amine

InChI

InChI=1S/C9H12ClNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3

InChI Key

HWFUWQBNSLHMRS-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1Cl)N

Origin of Product

United States

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